1-Methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-Methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the formula C10H11NO3S and a molecular weight of 225.26 . It belongs to the class of compounds known as pyrrolidines, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization and increased three-dimensional coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved information, pyrrolidine derivatives are known to undergo various chemical reactions. For instance, they can be synthesized through condensation reactions, such as the Gewald reaction .
Scientific Research Applications
Antioxidant Activity and Novel Synthesis Methods
A study on the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives showcases their potential as potent antioxidants. These derivatives, with various substituents, demonstrated significant antioxidant activity, some surpassing known antioxidants like vitamin C in efficacy (I. Tumosienė et al., 2019). This highlights the relevance of pyrrolidine-carboxylic acid derivatives in developing antioxidant agents, possibly extending to the compound of interest.
Enantioselective Synthesis for Medicinal Chemistry
Enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], derivatives closely related to the compound , demonstrates their importance in medicinal chemistry due to their biological activities. The study describes a method yielding high enantiopurity and structural diversity, crucial for drug development (Xiao-Hua Chen et al., 2009). This process could be applicable in synthesizing related compounds, including 1-Methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid, for therapeutic uses.
Potential Antibacterial Applications
Research on novel pyrrolidine-carboxylic acid analogs has shown moderate to good antibacterial activity against various bacterial strains, suggesting the potential of these compounds in antibacterial drug development (P. Devi et al., 2018). Such studies underscore the potential utility of related compounds, including the specific thiophene-substituted pyrrolidine-carboxylic acid, in addressing microbial resistance.
Future Directions
The future directions for “1-Methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid” and similar compounds involve further exploration of their potential as biologically active compounds. The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility to generate structural diversity .
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that the compound is used in an ondansetron in-adhesive transdermal patch for treating chemotherapy-induced nausea and vomiting . This suggests that it may interact with serotonin receptors, similar to ondansetron, to prevent nausea and vomiting.
Pharmacokinetics
It is known that the compound is used in a transdermal patch , suggesting that it is absorbed through the skin and distributed throughout the body to exert its effects.
Properties
IUPAC Name |
1-methyl-5-oxo-2-thiophen-2-ylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-11-8(12)5-6(10(13)14)9(11)7-3-2-4-15-7/h2-4,6,9H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPFIMRYQDNKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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